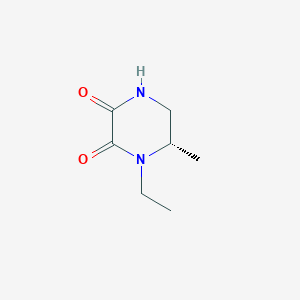![molecular formula C11H14N2O B13817991 Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrroloquinoxaline family, which is known for its broad spectrum of pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoxalin-2-ol typically involves multi-step pathways starting from commercially available precursors. One common method involves the use of 2-nitroaniline as a starting material. The synthetic route includes several key steps such as nitration, reduction, cyclization, and functional group modifications . For example, the preparation of (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves a six-step process starting from 2-nitroaniline .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]quinoxalin-2-ol often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as catalyst-free methodologies and visible light-mediated reactions, has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Common reagents used in the reactions involving pyrrolo[1,2-a]quinoxalin-2-ol include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate cyclization and substitution reactions . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of quinoxalinones, while reduction reactions can yield dihydro derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antiparasitic, antifungal, and antiviral activities.
Medicine: Pyrrolo[1,2-a]quinoxalin-2-ol derivatives have shown promise as anticancer agents, particularly against leukemia.
作用機序
The mechanism of action of pyrrolo[1,2-a]quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinase CK2 and AKT kinase . The compound’s antiviral and antiparasitic activities are linked to its ability to interfere with the replication and survival of pathogens .
類似化合物との比較
Similar Compounds
- Pyrrolo[1,2-a]quinoxalin-4-yl
- Pyrrolo[1,2-c]quinazoline
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Uniqueness
Pyrrolo[1,2-a]quinoxalin-2-ol stands out due to its unique combination of biological activities and its versatility in chemical modifications. Unlike some similar compounds, it has shown a broader range of pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(2S,3aR)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol |
InChI |
InChI=1S/C11H14N2O/c14-9-5-8-6-12-10-3-1-2-4-11(10)13(8)7-9/h1-4,8-9,12,14H,5-7H2/t8-,9+/m1/s1 |
InChIキー |
ZECIZWFKUHNOHM-BDAKNGLRSA-N |
異性体SMILES |
C1[C@@H]2CNC3=CC=CC=C3N2C[C@H]1O |
正規SMILES |
C1C2CNC3=CC=CC=C3N2CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
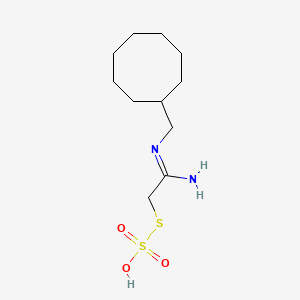

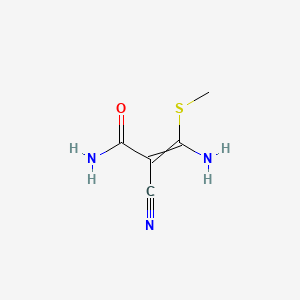
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


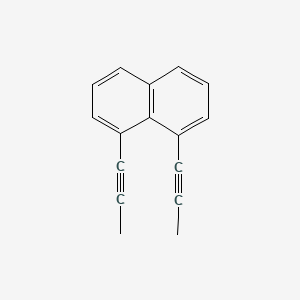

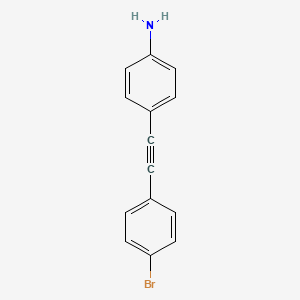
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)


